Human GALR1 Binding Affinity: Galanin (1-19) vs. Full-Length Galanin (1-30)
Galanin (1-19) (human) demonstrates high-affinity binding to the human GAL1 receptor with an IC50 of 0.34 nM (pIC50 = 9.47), a value that is comparable to the reported Ki of 1 nM for full-length human galanin (1-30) at GALR1 [1]. This indicates that the N-terminal 1-19 fragment retains the essential pharmacophore required for potent GALR1 activation, making it a suitable alternative for studies focused on GALR1-mediated signaling without the confounding influences of the C-terminal region present in the full-length peptide .
| Evidence Dimension | Binding Affinity (IC50 / Ki) at human GALR1 |
|---|---|
| Target Compound Data | IC50 = 0.34 nM (pIC50 = 9.47) |
| Comparator Or Baseline | Full-length human galanin (1-30): Ki ≈ 1 nM |
| Quantified Difference | Comparable high affinity; target compound is within ~3-fold of full-length |
| Conditions | Radioligand binding assays using recombinant human GALR1 expressed in heterologous systems |
Why This Matters
Researchers can select galanin (1-19) as a potent, truncated GALR1 agonist to minimize potential C-terminal-mediated interactions or degradation artifacts, particularly in systems where full-length galanin may exhibit off-target effects or complex receptor subtype cross-reactivity.
- [1] IUPHAR/BPS Guide to Pharmacology. Ligand Activity Charts: galanin(1-19) (human). Data from Biochem Biophys Res Commun (1997) 233: 823-8 [PMID: 9168941]. View Source
